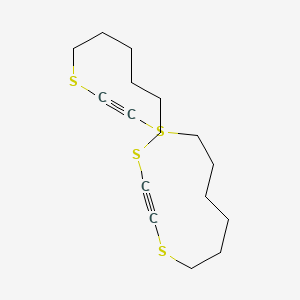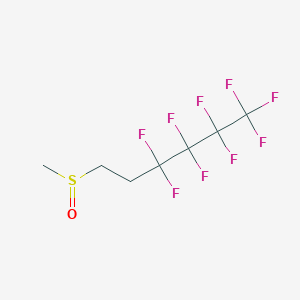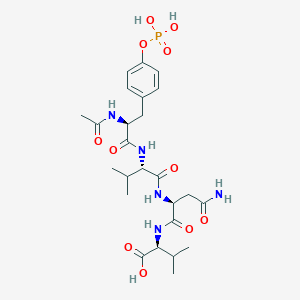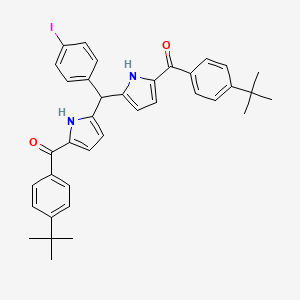
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne typically involves the formation of the cyclic structure through a series of chemical reactions. One common method includes the cyclization of a linear precursor containing sulfur atoms and triple bonds. The reaction conditions often involve the use of strong bases and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.
Substitution: The sulfur atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various isomers with different degrees of saturation.
科学的研究の応用
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials with unique properties, such as conductivity or reactivity.
作用機序
The mechanism of action of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne involves its interaction with molecular targets through its sulfur atoms and triple bonds. These interactions can lead to the formation of new chemical bonds or the disruption of existing ones, affecting the function of the target molecules. The pathways involved may include electron transfer, nucleophilic attack, or radical formation, depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetrathiacyclododecane: A cyclic compound with sulfur atoms but without triple bonds.
1,4,8,11-Tetrathiacyclotetradecane: Another sulfur-containing cyclic compound with different ring size and properties.
Uniqueness
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is unique due to its combination of sulfur atoms and triple bonds, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
295329-32-7 |
|---|---|
分子式 |
C16H24S4 |
分子量 |
344.6 g/mol |
IUPAC名 |
1,4,11,14-tetrathiacycloicosa-2,12-diyne |
InChI |
InChI=1S/C16H24S4/c1-2-6-10-18-15-16-20-12-8-4-3-7-11-19-14-13-17-9-5-1/h1-12H2 |
InChIキー |
XHQVRXIXGNEMHI-UHFFFAOYSA-N |
正規SMILES |
C1CCCSC#CSCCCCCCSC#CSCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)


![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)


![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)

